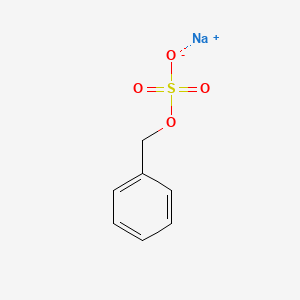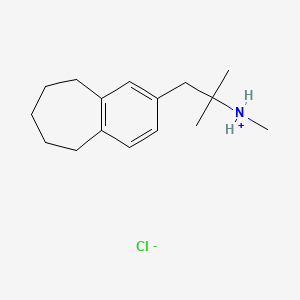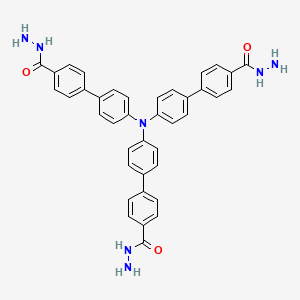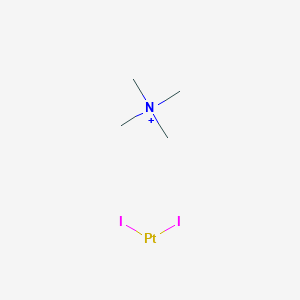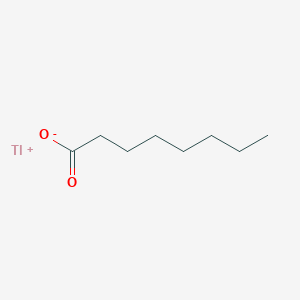
thallium(I) octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallium(I) octanoate is a chemical compound with the formula C₈H₁₅O₂TlThis compound is known for its unique properties and applications in various fields, including organic synthesis and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thallium(I) octanoate can be synthesized by reacting thallium(I) ethoxide with octanoic acid in a petroleum ether solution. The reaction is typically carried out by slowly adding thallium(I) ethoxide to a stirred solution of octanoic acid in petroleum ether, which has a boiling point of 60-80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key is to maintain controlled reaction conditions to ensure the purity and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Thallium(I) octanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: Thallium(I) can participate in substitution reactions, where it is replaced by other cations
Common Reagents and Conditions:
Oxidizing Agents: Chlorine, bromine, and other halogens.
Reducing Agents: Sulfur dioxide, hydrogen sulfide.
Substitution Conditions: Neutral or slightly acidic conditions are often used for substitution reactions.
Major Products Formed:
Oxidation: Thallium(III) oxide.
Reduction: Thallium(I) compounds.
Substitution: Various thallium salts depending on the substituting cation.
Aplicaciones Científicas De Investigación
Thallium(I) octanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of thallium(I) octanoate involves its ability to mimic potassium ions, which allows it to interfere with various biological processes. Thallium ions can disrupt cellular functions by inhibiting enzymes and interfering with ion channels. This leads to oxidative stress, DNA damage, and apoptosis in cells .
Comparación Con Compuestos Similares
- Thallium(I) acetate
- Thallium(I) triflate
- Thallium(I) bromide
Comparison: Thallium(I) octanoate is unique due to its specific organic ligand, octanoic acid, which imparts distinct properties compared to other thallium(I) compounds. For example, thallium(I) acetate and thallium(I) triflate are more commonly used in organic synthesis, while thallium(I) bromide is known for its photosensitivity .
Propiedades
Número CAS |
18993-50-5 |
|---|---|
Fórmula molecular |
C8H15O2Tl |
Peso molecular |
347.59 g/mol |
Nombre IUPAC |
octanoate;thallium(1+) |
InChI |
InChI=1S/C8H16O2.Tl/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1 |
Clave InChI |
FWHYAAFZQBJZLE-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCC(=O)[O-].[Tl+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


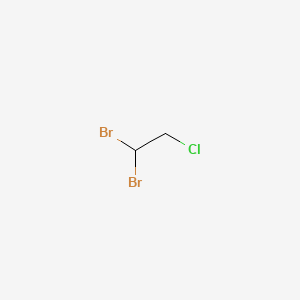
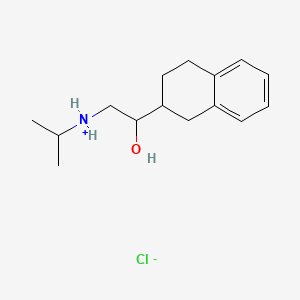
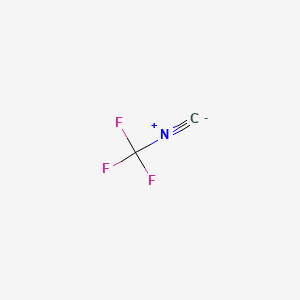
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)

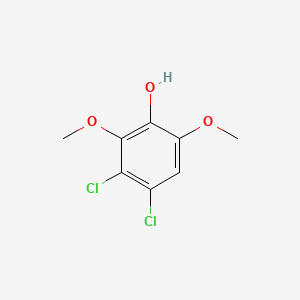
![Triethoxy[2-(2-pyridyl)ethyl]silane](/img/structure/B13736069.png)

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
